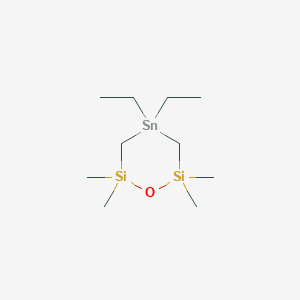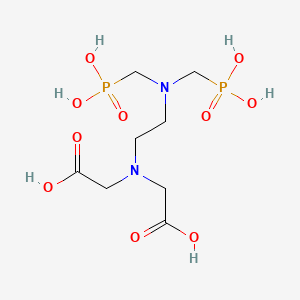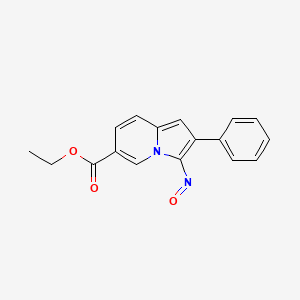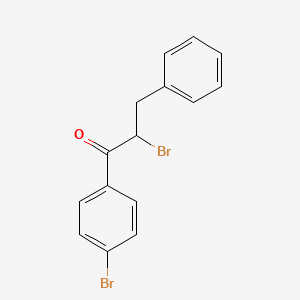
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is a complex organosilicon compound It is characterized by its unique structure, which includes both silicon and oxygen atoms within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane typically involves the reaction of diethylsilane with tetramethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize fixed-bed reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which 4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane exerts its effects involves its ability to form stable bonds with other elements, particularly carbon and oxygen. This stability is due to the presence of silicon atoms, which can form strong covalent bonds. The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinol: A related compound with similar structural features but different reactivity.
2,2,6,6-Tetramethyl-4-piperidinone: Another similar compound used in organic synthesis.
N,N′-bis (2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
4,4-Diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane is unique due to its specific combination of diethyl and tetramethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propriétés
Numéro CAS |
60341-04-0 |
|---|---|
Formule moléculaire |
C10H26OSi2Sn |
Poids moléculaire |
337.19 g/mol |
Nom IUPAC |
4,4-diethyl-2,2,6,6-tetramethyl-1,2,6,4-oxadisilastanninane |
InChI |
InChI=1S/C6H16OSi2.2C2H5.Sn/c1-8(2,3)7-9(4,5)6;2*1-2;/h1,4H2,2-3,5-6H3;2*1H2,2H3; |
Clé InChI |
HZLPMZKWNULKCB-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn]1(C[Si](O[Si](C1)(C)C)(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)



![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)




